molecular formula C9H8FNO B8012728 2-Fluoro-4-(methoxymethyl)benzonitrile

2-Fluoro-4-(methoxymethyl)benzonitrile

Cat. No.: B8012728
M. Wt: 165.16 g/mol
InChI Key: WSPHYTHNDCJJIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-4-(methoxymethyl)benzonitrile is an organic compound with the molecular formula C9H8FNO It is a derivative of benzonitrile, where the benzene ring is substituted with a fluoro group at the second position and a methoxymethyl group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-(methoxymethyl)benzonitrile typically involves the introduction of the fluoro and methoxymethyl groups onto the benzonitrile core. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 2-fluoro-4-nitrobenzonitrile is reacted with methanol in the presence of a base like sodium methoxide. The reaction conditions often include refluxing the mixture to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(methoxymethyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-4-(formylmethyl)benzonitrile or 2-Fluoro-4-(carboxymethyl)benzonitrile.

    Reduction: Formation of 2-Fluoro-4-(methoxymethyl)benzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-4-(methoxymethyl)benzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(methoxymethyl)benzonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The fluoro group can enhance the compound’s binding affinity to certain molecular targets, while the methoxymethyl group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a methoxymethyl group.

    4-Fluoro-2-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxymethyl group.

    2-Fluoro-4-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a methoxymethyl group.

Uniqueness

2-Fluoro-4-(methoxymethyl)benzonitrile is unique due to the presence of both the fluoro and methoxymethyl groups, which confer distinct chemical properties. The fluoro group can enhance the compound’s stability and reactivity, while the methoxymethyl group can influence its solubility and interaction with biological targets.

Properties

IUPAC Name

2-fluoro-4-(methoxymethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO/c1-12-6-7-2-3-8(5-11)9(10)4-7/h2-4H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSPHYTHNDCJJIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=C(C=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.